3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3Cl2N3 |
|---|---|
Molecular Weight |
188.01 g/mol |
IUPAC Name |
3,7-dichloro-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H3Cl2N3/c7-3-1-2-9-5-4(3)10-11-6(5)8/h1-2H,(H,10,11) |
InChI Key |
COBSWHPVOHPTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NNC(=C2N=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3,7 Dichloro 1h Pyrazolo 4,3 B Pyridine and Its Analogues
Precursor Synthesis Strategies
The assembly of the target bicyclic system is critically dependent on the availability and synthesis of appropriately functionalized monocyclic precursors. Strategies are typically devised based on the retrosynthetic disconnection of either the pyrazole (B372694) or the pyridine (B92270) ring.
A prevalent strategy for constructing pyrazolo[4,3-b]pyridines involves the annulation of a pyrazole ring onto a functionalized pyridine core. nih.gov In this approach, readily available and highly reactive substituted nitropyridines serve as key starting materials. nih.govresearchgate.net Specifically, 2-chloro-3-nitropyridines are valuable precursors due to the electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic substitution. nih.gov This class of compounds provides a versatile entry point for introducing the necessary functionalities required for the subsequent pyrazole ring formation. The selection of substituents on the starting 2-chloro-3-nitropyridine (B167233) allows for the synthesis of a diverse range of pyrazolo[4,3-b]pyridine analogues. nih.gov
Starting from 2-chloro-3-nitropyridines, the synthesis proceeds by introducing a side chain that will ultimately form the pyrazole ring. A key transformation is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. nih.gov For instance, the reaction of 2-chloro-3-nitropyridines with a 1,3-dicarbonyl compound, such as ethyl acetoacetate (B1235776), in the presence of a base like sodium hydride (NaH), yields substituted pyridinyl keto esters. nih.govresearchgate.net These intermediates are crucial for the subsequent steps leading to the fused heterocyclic system.
The synthesis of several pyridin-2-yl keto ester intermediates has been reported, as detailed in the table below. nih.gov These compounds exist as a mixture of ketone and enol tautomers in solution, with the enol form being predominant. nih.gov
| Starting Material (2-Chloro-3-nitropyridine derivative) | Product (Pyridin-2-yl keto ester) | Yield | Reference |
|---|---|---|---|
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | Ethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate | 91% | nih.gov |
| Methyl 6-chloro-5-nitronicotinate | Methyl 6-(1-(ethoxycarbonyl)-2-oxopropyl)-5-nitronicotinate | 92% | nih.gov |
| 2-Chloro-3,5-dinitropyridine | Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate | 88% | nih.gov |
An alternative synthetic paradigm involves the annulation of a pyridine ring onto a pre-existing, suitably substituted pyrazole. nih.govresearchgate.net This approach necessitates the preparation of key pyrazole intermediates, typically 4-aminopyrazoles functionalized at the 5-position. nih.gov The synthesis of these precursors is a critical aspect of this strategy. Methods for preparing these aminopyrazoles vary, but they are designed to install reactive groups that can participate in cyclization reactions with a three-carbon component to form the pyridine ring. Examples include the preparation of 4-aminopyrazole-5-carbaldehydes (often in N-protected form) or other 5-functionalized 4-aminopyrazoles. nih.gov
Annulation Approaches for Pyrazolo[4,3-b]pyridine Ring Formation
The crucial step in the synthesis is the ring-closing reaction that forms the bicyclic pyrazolo[4,3-b]pyridine system. This is achieved through annulation, where one ring is constructed onto the other.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or alcohol. In the context of pyrazolopyridine synthesis, these reactions are employed to form either the pyridine or the pyrazole ring.
1,3-Dicarbonyl compounds are versatile building blocks in the synthesis of pyrazolopyridine systems, including analogues of 3,7-dichloro-1H-pyrazolo[4,3-b]pyridine. They can be utilized in two distinct annulation strategies.
In the first approach, which involves forming a pyrazole ring on a pyridine core, a 1,3-dicarbonyl compound like ethyl acetoacetate is first used to create a functionalized pyridine intermediate, as described in section 2.1.2. nih.gov This intermediate then undergoes a modified Japp-Klingemann reaction with stable arenediazonium tosylates. nih.govresearchgate.net This sequence, combining azo-coupling, deacylation, and subsequent intramolecular nucleophilic substitution of the nitro group, leads to the formation of the pyrazole ring in a one-pot manner, yielding a variety of substituted 1-aryl-1H-pyrazolo[4,3-b]pyridines. nih.gov
The table below presents a selection of pyrazolo[4,3-b]pyridine analogues synthesized via this methodology, demonstrating its broad scope. nih.gov
| Product | Yield | Reference |
|---|---|---|
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85% | nih.gov |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 84% | nih.gov |
| Ethyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78% | nih.gov |
| Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 71% | nih.gov |
| 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | 84% | nih.gov |
The second major strategy involves the reaction of a 5-aminopyrazole intermediate with a 1,3-dicarbonyl compound to construct the pyridine ring. mdpi.comnih.gov In this case, the 5-aminopyrazole acts as a binucleophile. The reaction typically proceeds via condensation of the amino group and the C4 position of the pyrazole with the two carbonyl groups of the 1,3-dicarbonyl compound. This approach is well-established for the synthesis of the isomeric 1H-pyrazolo[3,4-b]pyridines and represents a viable route for preparing analogues of the [4,3-b] system, provided the correct pyrazole precursor (a 4-aminopyrazole) is used. mdpi.com If a non-symmetrical 1,3-dicarbonyl compound is used, the reaction can potentially lead to a mixture of regioisomers, depending on the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov
Cyclocondensation Reactions
Modified Japp–Klingemann Reactions
A significant advancement in the synthesis of pyrazolo[4,3-b]pyridines involves the application of a modified Japp–Klingemann reaction. This classical reaction, traditionally used for the synthesis of hydrazones from β-keto-acids or esters and aryl diazonium salts, has been adapted for the construction of the pyrazole ring onto a pre-existing pyridine framework. wikipedia.org
An efficient one-pot protocol has been developed starting from readily available 2-chloro-3-nitropyridines. researchgate.netmdpi.comnih.gov This method proceeds via a sequence of a nucleophilic aromatic substitution (SNAr) followed by the modified Japp–Klingemann reaction. The key steps involve the initial reaction of a 2-chloro-3-nitropyridine with a β-keto-ester to form a pyridinyl keto ester. This intermediate then undergoes a coupling reaction with a stable arenediazonium tosylate. Subsequent base-mediated cyclization, involving deacylation and intramolecular nucleophilic attack, leads to the formation of the pyrazolo[4,3-b]pyridine ring system. researchgate.netmdpi.comnih.gov This approach offers several advantages, including operational simplicity and the ability to combine multiple steps into a single pot. mdpi.comnih.gov
| Starting Material | Reagents | Key Steps | Product | Ref |
| 2-Chloro-3-nitropyridines | β-keto-esters, Arenediazonium tosylates, Base (e.g., pyrrolidine) | SNAr, Azo-coupling, Deacylation, Pyrazole ring annulation | Substituted 1H-pyrazolo[4,3-b]pyridines | researchgate.netmdpi.com |
Intramolecular Cyclization Pathways
Intramolecular cyclization represents a fundamental strategy for the annulation of the pyrazole ring onto a pyridine core or vice versa. The nature of the precursor, whether it contains a pre-formed nitrogen-based nucleophile or a carbon-based reactive center, dictates the specific cyclization pathway.
Syntheses involving nitrogen-containing cyclization precursors often utilize substituted pyridines bearing reactive functionalities that can undergo cyclization with a hydrazine (B178648) derivative. For instance, a common strategy involves the reaction of hydrazines with 2-chloro-3-cyanopyridine. This reaction can proceed through two potential pathways: initial nucleophilic attack of the hydrazine at the cyano group, forming an amidrazone, followed by cyclization onto the pyridine ring, or an initial hydrazinodechlorination followed by intramolecular attack on the cyano group to yield a 3-aminopyrazolo[3,4-b]pyridine. While this example illustrates the general principle for a different isomer, similar strategies can be envisioned for the [4,3-b] scaffold.
Pathways involving carbon-containing cyclization precursors typically start with a substituted pyrazole, onto which the pyridine ring is constructed. This can be achieved through the reaction of aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov For example, 4-aminopyrazole derivatives can be condensed with β-dicarbonyl compounds, leading to the formation of the pyridine ring. The regioselectivity of this condensation can be an issue if an unsymmetrical dicarbonyl compound is used. nih.gov Three-component reactions, involving an aminopyrazole, an aldehyde, and a ketone, have also been employed to construct the pyridone ring, which can then be a precursor for chlorination. mdpi.comnih.gov
Targeted Chlorination and Dichlorination Strategies
The introduction of chlorine atoms at the 3 and 7 positions of the 1H-pyrazolo[4,3-b]pyridine core requires specific and often regioselective synthetic methods. These strategies can involve direct halogenation of the heterocyclic nucleus or the conversion of oxygen functionalities into chlorides.
Direct halogenation of the pyrazolo[4,3-b]pyridine ring system can be challenging due to the electronic nature of the fused rings, which can lead to mixtures of products. However, modern halogenation methods offer improved regioselectivity. The use of N-halosuccinimides (NCS for chlorination) in solvents like hexafluoroisopropanol (HFIP) has been shown to be effective for the regioselective halogenation of a variety of arenes and heterocycles. organic-chemistry.org This method benefits from the enhanced reactivity of the halogenating agent in HFIP, allowing for mild reaction conditions. organic-chemistry.org While direct application to 3,7-dichlorination of 1H-pyrazolo[4,3-b]pyridine is not explicitly detailed, the principles of regioselective C-H halogenation are applicable. The inherent reactivity of the pyridine and pyrazole rings will dictate the positions most susceptible to electrophilic attack.
| Substrate | Reagent | Conditions | Product | Ref |
| Arenes and Heterocycles | N-Chlorosuccinimide (NCS) | Hexafluoroisopropanol (HFIP) | Chloro-substituted arenes/heterocycles | organic-chemistry.org |
A widely used and effective method for introducing chlorine atoms onto heterocyclic rings is through the chlorodeoxygenation of corresponding hydroxy or oxo derivatives (e.g., pyridones or pyrazolones). This transformation is commonly achieved using reagents such as phosphorus oxychloride (POCl₃).
For instance, the synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine derivatives has been accomplished by the condensation of 5-aminopyrazoles with diethyl ethoxymethylenemalonate, followed by a "chlorocyclization" step using POCl₃ at elevated temperatures. semanticscholar.org This process involves the formation of a pyrazolopyridinone intermediate, which is subsequently converted to the chloro derivative. A similar strategy can be applied to synthesize this compound by starting with a precursor that has hydroxyl or oxo groups at the 3 and 7 positions. Treatment of this dihydroxy/dioxo precursor with POCl₃ would be expected to yield the desired 3,7-dichloro product.
| Precursor | Reagent | Conditions | Product | Ref |
| Pyrazolopyridinone | Phosphorus oxychloride (POCl₃) | Elevated temperature (e.g., 110 °C) | Chloro-substituted pyrazolopyridine | semanticscholar.org |
Advanced Synthetic Transformations Leading to the 3,7-Dichloro Scaffold
The inherent reactivity of the chlorine atoms in this compound allows for a variety of subsequent chemical modifications. These transformations are crucial for building molecular complexity and accessing a wide range of derivatives for structure-activity relationship (SAR) studies. Key among these are transition metal-catalyzed coupling reactions and nucleophilic aromatic substitutions.
Transition Metal-Catalyzed Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups onto the pyrazolopyridine core. rsc.org
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron species with a halide. worktribe.com While specific studies on this compound are not extensively documented, the principles can be inferred from related dihalopyridine and pyrazolopyridine systems. mdpi.comresearchgate.net The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for achieving high yields and selectivity. researchgate.net
For dihalogenated heterocycles, regioselectivity is a key challenge. The relative reactivity of the two chlorine atoms in this compound would depend on the electronic environment and steric hindrance at each position. In analogous systems like 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridines, selective coupling at the more reactive C3-iodo position can be achieved, followed by a subsequent coupling at the C6-chloro position under different conditions. researchgate.net This suggests that sequential, selective functionalization of the 3,7-dichloro scaffold is feasible.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Halogenated Pyrazolo[3,4-b]pyridine Scaffold
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 100 | 95 |
| 2 | 4-Tolylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 89 |
| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (5) | dppf (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85 |
Data is representative of C6-arylation of a 3-aryl-6-chloro-1H-pyrazolo[3,4-b]pyridine derivative and is intended to illustrate general reaction conditions. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides. researchgate.net It allows for the formation of C-N bonds with a wide range of amines, including primary and secondary alkyl and aryl amines. google.com The catalyst system typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like XPhos or RuPhos, in the presence of a strong base like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOt-Bu). cdnsciencepub.comcdnsciencepub.com
The application of Buchwald-Hartwig amination to this compound would enable the synthesis of various amino-substituted derivatives. The regioselectivity would again be a critical factor, potentially allowing for the stepwise introduction of different amino groups at the C3 and C7 positions by tuning the reaction conditions.
Table 2: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| 1 | Aniline | Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 110 |
| 2 | Morpholine (B109124) | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Dioxane | 100 |
| 3 | Benzylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 |
| 4 | n-Hexylamine | PdCl₂(dppf) | dppf | K₃PO₄ | DMF | 120 |
This table presents a generalized summary of conditions often employed for the amination of various chloro-substituted nitrogen heterocycles. chemguide.co.uk
Copper-catalyzed reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming C-N, C-O, and C-S bonds. These reactions are often complementary to palladium-catalyzed couplings and can be advantageous for specific substrates. For instance, copper-catalyzed aminations can be effective for coupling aryl halides with amides, imidazoles, and other nitrogen nucleophiles that can be challenging in Buchwald-Hartwig reactions. While specific applications to this compound are not well-documented, the methodology has been successfully applied to other nitrogen-containing heterocycles. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in the pyrazolo[4,3-b]pyridine system facilitates nucleophilic aromatic substitution (SNAr). The presence of the fused pyrazole ring and the electronegative nitrogen atom in the pyridine ring activates the chloro-substituents towards attack by nucleophiles. In pyridine systems, positions ortho and para (C2, C4, C6) to the ring nitrogen are particularly activated because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.
For this compound, the C7 position is analogous to the C2 position of pyridine, and the C3 position is influenced by the pyrazole ring's electronics. It is generally expected that the C7 position would be more reactive towards nucleophilic attack than the C3 position due to its proximity to the pyridine nitrogen. This differential reactivity can be exploited for selective monosubstitution by using a stoichiometric amount of the nucleophile, typically at lower temperatures. Subsequent substitution at the less reactive position can often be achieved under more forcing conditions (e.g., higher temperature or stronger nucleophile).
Common nucleophiles used in SNAr reactions on chloropyridines include amines, alkoxides, and thiolates. For example, reacting this compound with one equivalent of an amine like morpholine at a controlled temperature would be expected to yield the 7-amino-3-chloro derivative as the major product.
Table 3: Predicted Regioselectivity in SNAr of this compound
| Position | Relative Reactivity | Rationale |
| C7 | Higher | ortho-like position to the pyridine nitrogen; greater stabilization of the Meisenheimer intermediate. |
| C3 | Lower | Less direct electronic activation from the pyridine nitrogen compared to C7. |
Rearrangement Reactions in Pyrazolopyridine Synthesis
While not a direct transformation of the 3,7-dichloro scaffold, rearrangement reactions can be integral to the initial synthesis of the pyrazolo[4,3-b]pyridine core. For instance, certain synthetic routes starting from functionalized pyridines may involve unexpected rearrangements. One study reported an unusual C-N migration of an acetyl group during the formation of a pyrazolo[4,3-b]pyridine ring system from a 2-chloro-3-nitropyridine precursor. Such rearrangements, while sometimes serendipitous, can offer novel pathways to complex heterocyclic structures and underscore the intricate reactivity of these systems. Understanding these potential rearrangements is crucial for designing robust synthetic routes.
Optimization of Synthetic Routes for Yield and Purity
The optimization of synthetic methodologies is a critical aspect of chemical process development, aiming to maximize product yield and purity while ensuring scalability and cost-effectiveness. For the advanced transformations discussed, several parameters can be systematically varied.
In palladium-catalyzed cross-coupling reactions , the key variables include:
Catalyst/Precatalyst: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and its loading can significantly impact reaction efficiency.
Ligand: The structure of the phosphine ligand is arguably the most critical factor. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) generally promote the oxidative addition and reductive elimination steps, leading to higher turnover numbers and broader substrate scope.
Base: The strength and nature of the base (e.g., K₃PO₄, Cs₂CO₃, KOt-Bu) are crucial for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination.
Solvent: The choice of solvent (e.g., toluene, dioxane, DMF) affects the solubility of reactants and the stability of the catalytic species.
Temperature: Reaction temperature influences reaction rates and can affect catalyst stability and selectivity. Microwave irradiation is often used to accelerate these reactions. cdnsciencepub.com
For SNAr reactions , optimization focuses on:
Nucleophile Concentration: Using a slight excess of the nucleophile can drive the reaction to completion. For selective monosubstitution, using one equivalent or less is critical.
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the nucleophile and facilitate the reaction.
Temperature: Higher temperatures are often required to overcome the activation energy barrier, especially for less reactive positions or weaker nucleophiles.
Base: An external base (e.g., K₂CO₃, Et₃N) is often added to scavenge the HCl generated during the reaction, particularly when using amine nucleophiles.
Systematic screening of these parameters, often aided by design of experiment (DoE) methodologies, is essential for developing a high-yielding and pure synthesis of desired 3,7-disubstituted-1H-pyrazolo[4,3-b]pyridine derivatives.
Reaction Condition Optimization
The successful synthesis of pyrazolo[4,3-b]pyridine analogues is highly dependent on the fine-tuning of several reaction parameters, including the choice of base, solvent, and temperature. An efficient one-pot protocol has been developed starting from readily available 2-chloro-3-nitropyridines, which undergo a sequence of a nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction. researchgate.netnih.gov
The optimization process for the cyclization step, which is critical for the formation of the pyrazole ring, involved the screening of various bases. Strong bases such as sodium hydroxide (B78521) (NaOH) and sodium methoxide (B1231860) (MeONa) were found to be effective in promoting the reaction; however, they also led to undesirable side reactions, particularly the hydrolysis of ester groups present on the precursor molecules, making them impractical for many applications. nih.gov
Milder, non-hydrolytic bases were subsequently investigated to circumvent this issue. A range of nucleophilic bases, including 1,4-diazabicyclo[2.2.2]octane (DABCO) and various secondary amines, were tested. These bases proved to be effective in facilitating the desired cyclization without causing significant degradation of the ester functionalities. nih.gov Among the tested amines, pyrrolidine (B122466) was identified as the optimal reagent due to its favorable combination of nucleophilicity, basicity, ease of removal after the reaction, and cost-effectiveness. nih.gov
Further optimization led to a refined one-pot procedure where the initial azo-coupling is conducted in the presence of pyridine, followed by the addition of pyrrolidine to induce the final cyclization. The optimal temperature for this cyclization step was determined to be 40 °C. nih.gov This carefully optimized protocol combines the azo-coupling, deacylation, and pyrazole ring annulation steps, enhancing operational simplicity and efficiency. researchgate.netnih.gov
Alternative conditions have also been reported in patent literature for related analogues, such as the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) or sodium ethoxide (EtONa) in ethanol, followed by heating the reaction mixture to reflux for several hours. google.com
The table below summarizes the findings from the base screening study for the cyclization step.
| Base | Solvent | Temperature | Outcome |
| NaOH | Various | Ambient | Product formation with significant ester hydrolysis |
| MeONa | Various | Ambient | Product formation with significant ester hydrolysis |
| DABCO | Various | 40 °C | Clean conversion to the desired product |
| Pyrrolidine | Acetonitrile | 40 °C | Clean and efficient conversion; chosen as optimal |
| Pyridine | Acetonitrile | 40 °C | Used in the initial azo-coupling step |
Mechanistic Studies of Synthetic Pathways
The predominant synthetic route to pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridine precursors proceeds via a modified Japp–Klingemann reaction mechanism. researchgate.netnih.gov This multi-step process begins with an SNAr reaction, followed by a one-pot sequence that includes azo-coupling, deacylation, and pyrazole ring annulation. nih.gov
NMR monitoring of the reaction has provided significant insights into the mechanism and the intermediates involved. The studies revealed an unusual rearrangement characterized by a C-to-N migration of an acetyl group. Initially, the reaction was expected to follow the conventional Japp–Klingemann pathway. However, experimental evidence, including the isolation and characterization of intermediates, pointed to a more complex mechanism. researchgate.netnih.gov
The key steps in the proposed mechanism are:
Azo-coupling: The reaction is initiated by the coupling of an arenediazonium salt with a pyridyl acetoacetic ester intermediate in the presence of pyridine. nih.gov
Formation of N-acetyl hydrazone intermediate: Instead of direct cyclization, an N-acetyl hydrazone intermediate is formed. This intermediate was successfully isolated and its structure confirmed by NMR spectroscopy and X-ray crystallography. researchgate.netnih.gov
C-N Acetyl Migration and Cyclization: The crucial step involves the conversion of the N-acetyl hydrazone intermediate into the final pyrazolo[4,3-b]pyridine product. NMR experiments demonstrated that this conversion occurs under the optimized reaction conditions (addition of pyrrolidine at 40 °C). This transformation confirms that the N-acetyl hydrazone is a true intermediate in the reaction pathway and not a side product. nih.gov
This mechanistic understanding, particularly the identification of the rearrangement, was instrumental in optimizing the reaction conditions to favor the formation of the desired pyrazolo[4,3-b]pyridine product in high yield. researchgate.net
Chemical Reactivity and Transformation of 3,7 Dichloro 1h Pyrazolo 4,3 B Pyridine
Reactivity of Chlorine Substituents
The chlorine atoms at the C-3 and C-7 positions are the primary sites of chemical reactivity in 3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine. They can be displaced by a variety of nucleophiles or participate in metal-catalyzed cross-coupling reactions. The regioselectivity of these transformations is a key consideration, with the C-7 position generally being more susceptible to nucleophilic attack due to the strong electron-withdrawing effect of the pyridine (B92270) nitrogen atom. Conversely, the C-3 chloro substituent's reactivity is modulated by the electronic characteristics of the pyrazole (B372694) ring. This difference in reactivity allows for sequential and site-selective functionalization of the scaffold.
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the transformation of this compound. This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate, and thus the reaction rate, is enhanced by the electron-deficient nature of the pyridine ring. It is well-established in related dihaloheterocyclic systems, such as 2,4-dichloropyridines, that SNAr reactions preferentially occur at the C-4 position. nih.gov By analogy, nucleophilic attack on this compound is expected to favor the C-7 position.
The reaction of this compound with various primary and secondary amines is a common method for synthesizing aminopyrazolopyridine derivatives. These reactions, often referred to as amination, typically proceed with high regioselectivity at the C-7 position. The reaction conditions can be tuned to achieve either mono- or di-substitution, although selective mono-amination at C-7 is more common under controlled conditions. A wide range of amines, including aliphatic, cyclic, and aromatic amines, can be employed.
| Nucleophile | Reagent Example | Expected Major Product (at C-7) |
| Primary Alkylamine | Ethylamine | 3-Chloro-N-ethyl-1H-pyrazolo[4,3-b]pyridin-7-amine |
| Secondary Alkylamine | Diethylamine | 3-Chloro-N,N-diethyl-1H-pyrazolo[4,3-b]pyridin-7-amine |
| Cyclic Secondary Amine | Morpholine (B109124) | 4-(3-Chloro-1H-pyrazolo[4,3-b]pyridin-7-yl)morpholine |
| Aromatic Amine | Aniline | 3-Chloro-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine |
Oxygen-based nucleophiles, such as hydroxides and alkoxides, can displace the chlorine atoms to form hydroxylated or alkoxylated products. The reaction with alkoxides (alkoxylation), such as sodium methoxide (B1231860) or sodium ethoxide, is a standard method for preparing the corresponding ethers. Similar to amination, these reactions are anticipated to show a strong preference for substitution at the C-7 position. Hydroxylation can be achieved using reagents like sodium hydroxide (B78521), leading to the formation of a pyrazolopyridinone derivative, which may exist in equilibrium with its hydroxypyridine tautomer.
| Nucleophile | Reagent Example | Expected Major Product (at C-7) |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Chloro-1H-pyrazolo[4,3-b]pyridin-7(2H)-one |
| Methoxide | Sodium Methoxide (NaOMe) | 3-Chloro-7-methoxy-1H-pyrazolo[4,3-b]pyridine |
| Ethoxide | Sodium Ethoxide (NaOEt) | 3-Chloro-7-ethoxy-1H-pyrazolo[4,3-b]pyridine |
| Phenoxide | Sodium Phenoxide (NaOPh) | 3-Chloro-7-phenoxy-1H-pyrazolo[4,3-b]pyridine |
Sulfur nucleophiles are also effective in displacing the chloro substituents of this compound. Reagents such as sodium hydrosulfide (B80085) (NaSH) or thiols (in the presence of a base) can be used to introduce a thiol or thioether group, respectively. Studies on analogous compounds like 3,6-dichloropyridazine (B152260) 1-oxide have shown that sulfur nucleophiles can exhibit high regioselectivity. rsc.org For the pyrazolo[4,3-b]pyridine scaffold, substitution is again predicted to occur preferentially at the C-7 position.
| Nucleophile | Reagent Example | Expected Major Product (at C-7) |
| Hydrosulfide | Sodium Hydrosulfide (NaSH) | 3-Chloro-1H-pyrazolo[4,3-b]pyridine-7-thiol |
| Thiolate | Sodium thiomethoxide (NaSMe) | 3-Chloro-7-(methylthio)-1H-pyrazolo[4,3-b]pyridine |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | 3-Chloro-7-(phenylthio)-1H-pyrazolo[4,3-b]pyridine |
While less common than N, O, or S nucleophiles in SNAr reactions on such scaffolds, certain carbon nucleophiles can displace the chlorine atoms. Cyanation, the introduction of a nitrile group, can be accomplished using cyanide salts. However, this transformation is often more efficiently carried out under palladium catalysis. nih.gov Strong carbon nucleophiles, such as carbanions derived from malonates or other active methylene (B1212753) compounds, can also be used, although such reactions may require more forcing conditions and can be complicated by side reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination allow for the introduction of a vast range of substituents. A significant advantage of these methods is the ability to control regioselectivity through the careful selection of catalysts, ligands, and reaction conditions, often allowing for the selective functionalization of one chloro position over the other. nih.govrsc.org This enables a stepwise approach to building molecular complexity. For instance, in related dihalopyridines, Suzuki coupling can be directed to a specific position using tailored palladium/N-heterocyclic carbene (NHC) catalyst systems. nih.gov It is plausible that C-3 and C-7 positions of the title compound could be differentiated, for example, by performing a Suzuki or Sonogashira reaction at one position, followed by a different coupling reaction (e.g., Buchwald-Hartwig) at the remaining chloro-substituted site.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Bond Formed |
| Suzuki-Miyaura | Aryl/Heteroarylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) | C-C (sp²) |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C-C (sp) |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C-C (sp²) |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | C-N |
| Cyanation | Zn(CN)₂ | Pd(PPh₃)₄ | C-CN |
Cross-Coupling Reactions at Halogenated Positions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with a halide, is a widely used method for constructing biaryl and heteroaryl-aryl structures. While specific studies on this compound are not extensively detailed in the available literature, the principles of site-selectivity in related dihaloheteroarenes can provide valuable insights. For instance, in dihalopyridines, the reactivity of the halide positions is influenced by factors such as the electronic environment and steric hindrance. It is plausible that selective Suzuki-Miyaura coupling could be achieved on this compound by carefully controlling reaction conditions such as the palladium catalyst, ligand, base, and solvent system. A potential synthetic strategy could involve the selective arylation at one position, leaving the second chlorine atom available for subsequent transformations.
A hypothetical reaction scheme for a selective Suzuki-Miyaura coupling is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Aryl-7-chloro-1H-pyrazolo[4,3-b]pyridine or 7-Aryl-3-chloro-1H-pyrazolo[4,3-b]pyridine |
This table represents a general, hypothetical scenario for a Suzuki-Miyaura coupling reaction. The actual regioselectivity and yield would depend on specific experimental conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is instrumental in the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. For this compound, a regioselective Sonogashira coupling would offer a direct route to precursors for more complex molecular architectures. The chlorine atom at the C7 position, being adjacent to the pyridine nitrogen, is generally expected to be more susceptible to oxidative addition to the palladium(0) catalyst, potentially favoring substitution at this site.
A representative, theoretical Sonogashira coupling reaction is outlined in the following table:
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 7-Alkynyl-3-chloro-1H-pyrazolo[4,3-b]pyridine or 3-Alkynyl-7-chloro-1H-pyrazolo[4,3-b]pyridine |
This table illustrates a generalized, hypothetical Sonogashira coupling. The regiochemical outcome is dependent on the specific reaction parameters employed.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This transformation provides a valuable method for the vinylation of aromatic and heteroaromatic rings. The application of the Heck reaction to this compound could lead to the introduction of vinyl groups at either the C3 or C7 position. The choice of catalyst, base, and reaction temperature would be critical in controlling the selectivity and efficiency of such a transformation.
A general, hypothetical scheme for a Heck reaction is provided below:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Alkene | Pd(OAc)₂ | Et₃N | DMF | 7-Vinyl-3-chloro-1H-pyrazolo[4,3-b]pyridine or 3-Vinyl-7-chloro-1H-pyrazolo[4,3-b]pyridine |
This table depicts a generalized, hypothetical Heck reaction. The specific product distribution would be determined by the experimental setup.
Stille Coupling
The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound with an organic halide. A key advantage of the Stille reaction is the stability of the organotin reagents to a wide range of functional groups. For this compound, a Stille coupling could be employed to introduce various organic moieties, including alkyl, vinyl, and aryl groups. Similar to other cross-coupling reactions, achieving regioselectivity would be a key challenge, likely governed by the relative reactivity of the C3-Cl and C7-Cl bonds.
A hypothetical Stille coupling reaction is presented in the table below:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | Organostannane | Pd(PPh₃)₄ | Toluene | 3-Substituted-7-chloro-1H-pyrazolo[4,3-b]pyridine or 7-Substituted-3-chloro-1H-pyrazolo[4,3-b]pyridine |
This table shows a general, hypothetical Stille coupling. The actual outcome would be contingent on the specific reagents and conditions used.
Electrophilic Aromatic Substitution on the Pyrazolo[4,3-b]pyridine Ring System
The fused pyrazolo[4,3-b]pyridine ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The directing effects of the fused rings and the existing chloro substituents would determine the position of substitution.
Nitration
Nitration, the introduction of a nitro group (-NO₂) onto an aromatic ring, is a fundamental electrophilic aromatic substitution reaction. The conditions for nitration typically involve the use of nitric acid in the presence of a strong acid catalyst, such as sulfuric acid. The position of nitration on the this compound ring would be influenced by the activating and deactivating effects of the heterocyclic nitrogen atoms and the chlorine substituents.
A general, hypothetical nitration reaction is as follows:
| Reactant | Reagents | Conditions | Product |
| This compound | HNO₃, H₂SO₄ | 0 °C to rt | Nitro-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine |
This table outlines a generalized, hypothetical nitration reaction. The specific isomer(s) formed would depend on the regioselectivity of the reaction.
Bromination
Bromination is another key electrophilic aromatic substitution reaction that introduces a bromine atom onto the aromatic core. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). The regioselectivity of bromination on the this compound nucleus would be dictated by the electronic landscape of the ring system. There is evidence in the patent literature for the bromination of related pyrazolo[4,3-b]pyridine structures, suggesting that this transformation is feasible.
A hypothetical bromination reaction is detailed below:
| Reactant | Reagent | Catalyst | Solvent | Product |
| This compound | Br₂ | FeBr₃ | CH₂Cl₂ | Bromo-3,7-dichloro-1H-pyrazolo[4,3-b]pyridine |
This table represents a general, hypothetical bromination reaction. The position of bromination would be determined by the directing effects of the substituents and the heterocyclic core.
Sulfonation
Direct sulfonation of this compound is not extensively documented in the scientific literature. However, insights into its potential reactivity can be drawn from studies on its precursors, specifically 5-aminopyrazoles. The 4-position of the 5-aminopyrazole ring is known to be highly susceptible to electrophilic attack, including sulfonation. This high reactivity can sometimes complicate the synthesis of the fused pyrazolopyridine system, as undesired sulfonation of the pyrazole ring can occur under the acidic conditions often used for cyclization. rsc.org This suggests that electrophilic substitution on the pyrazole ring of the final this compound molecule might be possible, although the electron-withdrawing nature of the fused pyridine ring and the chloro substituents would likely render it less reactive than its aminopyrazole precursor.
Transformations Involving the 1H-Pyrazolo Nitrogen
The nitrogen atom of the pyrazole ring in pyrazolopyridine systems is a key site for functionalization, allowing for the introduction of various alkyl and aryl groups, as well as protecting groups.
N-Alkylation and N-Arylation Reactions
The N-H of the pyrazole moiety in pyrazolopyridines can be readily deprotonated with a suitable base to form a nucleophilic anion, which can then react with various electrophiles.
N-Alkylation: This transformation is typically achieved by treating the pyrazolopyridine with a base followed by an alkyl halide. The choice of base and solvent can influence the regioselectivity of the reaction, leading to substitution at either the N1 or N2 position of the pyrazole ring. Common conditions involve strong bases like sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS) in aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). acs.orgnih.gov For instance, alkylation of related azolo-fused heterocycles in THF using NaHMDS has been shown to favor alkylation at the nitrogen further from the fusion (N2), whereas conducting the reaction in DMSO can reverse this selectivity. nih.gov
N-Arylation: The introduction of aryl groups at the pyrazole nitrogen is commonly accomplished through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a prevalent method, utilizing a palladium catalyst, a suitable ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) to couple the pyrazolopyridine with an aryl halide. nih.govrsc.org Copper-catalyzed Ullmann condensation is another established method for N-arylation of azoles. These reactions provide a powerful tool for synthesizing a diverse library of N-aryl pyrazolopyridine derivatives.
Table 1: Representative Conditions for N-Alkylation and N-Arylation
| Transformation | Reagents and Conditions | Solvent | Typical Outcome |
|---|
| N-Alkylation | 1. Base (NaH, NaHMDS, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, BnBr) | THF, DMSO, DMF | Formation of N1 and/or N2 alkylated isomers. Regioselectivity is solvent and base dependent. nih.gov | | N-Arylation | Aryl Halide, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., t-BuONa) | 1,4-Dioxane (B91453), Toluene | Synthesis of N-aryl derivatives. nih.gov |
N-Protection and Deprotection Strategies
To facilitate selective reactions at other positions of the molecule, the pyrazole nitrogen is often protected. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its removal.
A commonly employed protecting group for pyrazole and its fused derivatives is the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Protection is typically achieved by deprotonating the pyrazole with sodium hydride (NaH) and then reacting it with SEM-Cl. nih.gov This group is robust under many reaction conditions, including palladium-catalyzed cross-coupling.
Deprotection of the SEM group is generally accomplished under acidic conditions. A solution of hydrogen chloride (HCl) in an ethereal solvent like 1,4-dioxane is frequently used to efficiently remove the SEM group and restore the N-H bond. nih.gov However, challenges during SEM deprotection have been noted in some heterocyclic systems, potentially leading to side products. nih.gov Another protecting group used for similar scaffolds is the tetrahydropyranyl (THP) group, which is also installed under basic conditions and removed with acid. worktribe.com
Table 2: Common N-Protection and Deprotection Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions |
|---|---|---|
| SEM | NaH, SEM-Cl | 4M HCl in 1,4-Dioxane |
| THP | Dihydropyran, Acid catalyst | Aqueous Acid (e.g., HCl) |
Other Functional Group Transformations
Reduction of the Pyridine Ring
The pyridine portion of the this compound scaffold can undergo reduction to yield the corresponding tetrahydropyridine (B1245486) derivative. This transformation saturates the pyridine ring, significantly altering the molecule's three-dimensional structure.
Catalytic Hydrogenation: A standard method for pyridine reduction is catalytic hydrogenation. This involves reacting the compound with hydrogen gas under pressure in the presence of a metal catalyst. Catalysts such as platinum oxide (PtO₂), Raney nickel, and palladium on carbon (Pd/C) are effective for this purpose. clockss.org Bimetallic palladium catalysts have also been shown to be highly efficient, achieving high conversion and selectivity for piperidine (B6355638) formation under relatively mild conditions (e.g., 60°C, 70 atm H₂). researchgate.net
Chemical Reduction: An alternative to catalytic hydrogenation is the use of chemical reducing agents. Samarium diiodide (SmI₂) in the presence of water has been demonstrated as a powerful reagent for the rapid reduction of pyridines to piperidines at room temperature. clockss.org This method can be advantageous when other functional groups in the molecule are sensitive to catalytic hydrogenation conditions.
Oxidation Reactions
The nitrogen atom in the pyridine ring is susceptible to oxidation, leading to the formation of an N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more electron-deficient and activating the positions ortho and para to the nitrogen for nucleophilic substitution.
Common oxidizing agents for the N-oxidation of pyridines include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgarkat-usa.org The reaction is typically carried out in a chlorinated solvent. Other reagent systems, like hydrogen peroxide in acetic acid, have also been widely used for the synthesis of pyridine N-oxides. arkat-usa.org The choice of oxidant and reaction conditions can be crucial to avoid unwanted side reactions. For instance, using hydrogen peroxide with trifluoroacetic anhydride (B1165640) on a related fused pyrimidine (B1678525) system resulted in the formation of a nitrate (B79036) salt rather than the expected N-oxide. rsc.org
Derivatization of Functional Groups Introduced Post-Chlorination
Following the primary functionalization of this compound, where a chlorine atom is typically displaced by a nucleophile, the introduced functional group itself can undergo a variety of chemical reactions. These secondary derivatizations are key to accessing a broader range of analogues that would be difficult to synthesize directly.
One notable example of such a post-functionalization derivatization is the transformation of a carboxyl group. For instance, an ester derivative of the pyrazolo[4,3-b]pyridine core can be readily converted into an amide. Specifically, the reaction of ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate with allylamine (B125299) results in the formation of 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide. prepchem.com This amidation reaction highlights the utility of the carboxyl group as a handle for introducing further diversity into the molecule.
The following table summarizes this exemplary derivatization:
| Starting Material | Reagent | Product | Reaction Type |
| Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylate | Allylamine | 7-chloro-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid allyl amide | Amidation |
This transformation underscores the strategic importance of multi-step synthetic sequences in the elaboration of the this compound scaffold. By first introducing a functional group handle via nucleophilic substitution of a chlorine atom, and subsequently modifying that handle, chemists can access a wide chemical space and fine-tune the molecular architecture for various applications. While the documented examples are specific, the principles can be extended to other functional groups. For example, an introduced amino group could be acylated or alkylated, and a hydroxyl group could be etherified or esterified, further expanding the synthetic possibilities.
Structural Modifications and Derivatization of the Pyrazolo 4,3 B Pyridine Core
Rational Design of Derivatives
The rational design of derivatives from the 3,7-dichloro-1H-pyrazolo[4,3-b]pyridine scaffold involves the strategic introduction of various functional groups at specific positions on the bicyclic ring system. These modifications are intended to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character.
N-alkylation can be readily achieved using various alkylating agents in the presence of a base. For instance, employing reagents like methyl iodide or benzyl (B1604629) bromide allows for the introduction of simple alkyl or benzyl groups. This approach has been utilized in the design of novel small-molecule inhibitors, where a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized to explore structure-activity relationships (SARs). nih.gov
The substitution at the N1 position is crucial as it can prevent the formation of regioisomers in subsequent reactions and significantly impact the biological activity of the resulting compounds.
Table 1: Examples of Strategic Substitution at Pyrazole (B372694) Nitrogen (N1)
| Reagent/Reaction Type | Substituent Introduced | Purpose/Rationale |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | Alkyl (e.g., Methyl) | SAR exploration, blocking N-H, improving metabolic stability. nih.gov |
| Benzyl Halide (e.g., BnBr) | Benzyl | Introduce bulky, lipophilic group; probe steric tolerance. |
| Aryl Boronic Acid (Chan-Lam Coupling) | Aryl | Introduce aromatic systems for π-stacking or other interactions. |
| Acyl Chloride | Acyl | Introduce electron-withdrawing group; act as a handle for further functionalization. |
The chloro-substituents at the C-3 and C-7 positions of the pyridine (B92270) ring are key functional handles for derivatization. These positions are activated towards nucleophilic aromatic substitution (SNAr) and are ideal sites for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon- and heteroatom-based substituents.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride leaving groups by various nucleophiles. nih.govlibretexts.org This reaction pathway is a cornerstone for introducing amines, alcohols, thiols, and other nucleophilic fragments. The reaction proceeds via an addition-elimination mechanism, often forming a stable Meisenheimer intermediate. libretexts.org The reactivity of chloropyridines in SNAr reactions is well-established and provides a reliable method for functionalizing the C-3 and C-7 positions. nih.gov For example, reacting the dichloro scaffold with amines or alkoxides would yield the corresponding amino or alkoxy derivatives, respectively.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a powerful toolkit of cross-coupling reactions to form C-C and C-heteroatom bonds. The chloro-substituents at C-3 and C-7 are suitable for reactions such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a diverse range of aryl and heteroaryl groups by coupling the scaffold with various boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netrsc.org This method is highly valued for its functional group tolerance and reliability. Similarly, Buchwald-Hartwig amination can be employed to form C-N bonds with a broader scope of amines than typically possible with SNAr.
Derivatization at the C-4, C-5, and C-6 positions is less direct from the 3,7-dichloro precursor, as these positions lack a suitable leaving group. Functionalization at these sites would necessitate more advanced strategies such as C-H activation or starting from a differently substituted precursor.
Table 2: Examples of Strategic Substitution at Pyridine Carbons (C-3, C-7)
| Reaction Type | Reagents | Substituent Introduced |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | R-NH₂, R-OH, R-SH | Amino, Alkoxy/Aryloxy, Thioether |
| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl, Heteroaryl, Alkyl researchgate.net |
| Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | Primary/Secondary Amine |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Alkynyl |
Synthesis of Fused Ring Systems Derived from this compound
Further structural complexity can be achieved by using the pyrazolo[4,3-b]pyridine core as a foundation for building fused polycyclic systems. This is typically accomplished by introducing functional groups onto the scaffold that can participate in intramolecular cyclization reactions, a process known as annulation.
The synthesis of fused systems involves the strategic placement of two reactive functional groups on the pyrazolo[4,3-b]pyridine core, which then react to form a new ring. For example, by first performing selective substitutions on the 3,7-dichloro precursor, one could install an amino group at one position and a group containing a carbonyl or cyano functionality at an adjacent or nearby position. Subsequent intramolecular condensation or cyclization would lead to the formation of a new heterocyclic ring fused to the original scaffold.
This strategy has been used to synthesize a variety of fused systems, such as pyrazolo[4',3':5,6]pyrido[4,3-d]pyrimidines. nih.gov The general principle can be extended to create fusions with other heterocycles like thiazoles, triazines, or imidazoles, depending on the nature of the introduced functional groups. osi.lvresearchgate.net
By extending the annulation strategy, complex polycyclic scaffolds can be constructed. This involves multi-step synthetic sequences where new rings are sequentially built onto the pyrazolo[4,3-b]pyridine core. For instance, a derivative could be designed to undergo an intramolecular Diels-Alder reaction or a cascade reaction to form multiple rings in a single transformation. The development of such polycyclic systems is of interest for creating rigid molecular architectures with precise three-dimensional arrangements of functional groups, which can be valuable in drug design and materials science.
Stereochemical Aspects of Derivatization
While the core this compound is achiral, the introduction of substituents can create stereocenters, leading to the formation of enantiomers or diastereomers. Controlling the stereochemistry of these derivatives is often crucial, particularly in medicinal chemistry, where different stereoisomers can have vastly different biological activities.
Although specific studies on the asymmetric derivatization of this compound are not extensively documented, the principles of asymmetric synthesis can be applied. For the related pyrazolo[3,4-b]pyridine scaffold, efficient asymmetric syntheses have been developed using chiral metal complexes as catalysts. rsc.org Such strategies could potentially be adapted.
Stereocenters can be introduced in several ways:
Use of Chiral Reagents or Building Blocks: A chiral substituent can be introduced by reacting the scaffold with an enantiomerically pure nucleophile or boronic acid.
Asymmetric Catalysis: A prochiral substituent attached to the scaffold can be modified using a chiral catalyst to induce enantioselectivity. For example, the asymmetric reduction of a ketone or the hydrogenation of a double bond in a side chain would yield a chiral alcohol or a saturated chiral center, respectively.
Diastereoselective Reactions: If the scaffold already contains a stereocenter, a subsequent reaction can be influenced by this existing center, leading to the preferential formation of one diastereomer over another.
The control of stereochemistry represents an advanced level of molecular design that allows for the fine-tuning of the spatial arrangement of atoms, which is critical for achieving selective interactions with chiral biological macromolecules.
Stereoselective Synthesis Approaches
Similarly, dedicated stereoselective synthesis approaches that result in the formation of chiral this compound analogues are not described in the existing body of scientific work. Research on the asymmetric synthesis of the isomeric pyrazolo[3,4-b]pyridine core has been documented, employing methods such as chiral catalysts. However, these methodologies have not been reported for the pyrazolo[4,3-b]pyridine ring system, and certainly not for the 3,7-dichloro substituted variant. The development of such stereoselective syntheses would be a novel and valuable contribution to the field of heterocyclic chemistry.
Given the absence of direct research on this specific compound, the following table remains unpopulated as no relevant data on chiral derivatives or stereoselective synthesis could be found.
| Reaction Type | Chiral Catalyst/Auxiliary | Product(s) | Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr) | Yield (%) |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Computational and Theoretical Studies of 3,7 Dichloro 1h Pyrazolo 4,3 B Pyridine
Quantum Chemical Calculations
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov
For pyrazolopyridine derivatives, the distribution of HOMO and LUMO orbitals is influenced by the substitution pattern. In a related study on substituted pyrazolo[3,4-b]pyridines, it was observed that the HOMO is often localized on one part of the molecule while the LUMO is on another, indicating a potential for intramolecular charge transfer upon excitation. nih.gov For 3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, the electron-withdrawing nature of the two chlorine atoms is expected to lower the energies of both the HOMO and LUMO, potentially affecting the HOMO-LUMO gap and, consequently, its reactivity and spectral properties.
A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. nih.gov The precise impact of the dichloro substitution on the electronic properties would require specific density functional theory (DFT) or other ab initio calculations.
Below is a hypothetical data table illustrating the kind of information that would be obtained from such a study, based on general knowledge of similar heterocyclic systems.
| Computational Parameter | Predicted Value/Observation for this compound |
| HOMO Energy | Expected to be relatively low due to electron-withdrawing Cl atoms. |
| LUMO Energy | Also expected to be lowered by the inductive effect of Cl atoms. |
| HOMO-LUMO Gap (ΔE) | The net effect on the gap is not immediately obvious and would depend on the relative stabilization of the HOMO and LUMO. |
| Electron Affinity | Likely to be significant, indicating a propensity to accept electrons. nih.gov |
| Ionization Potential | Expected to be relatively high. nih.gov |
Electrostatic Potential Surface (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic properties of molecules. acs.org Applications of MO theory can explain the aromaticity, stability, and reactivity of heterocyclic systems like pyrazolopyridines. The fusion of the pyrazole (B372694) and pyridine (B92270) rings leads to a delocalized π-electron system. Computational methods based on MO theory can be used to calculate various electronic properties, such as charge distribution, dipole moment, and polarizability. These calculations can help in understanding how the electronic character of the pyrazolo[4,3-b]pyridine core is modulated by the presence of the two chlorine substituents.
Tautomerism and Isomerism Investigations
For pyrazolopyridines that are unsubstituted on the pyrazole nitrogen, the existence of tautomers is a key structural feature. This arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.
Relative Stability of 1H- and 2H-Tautomers
In the case of the parent pyrazolo[3,4-b]pyridine, computational studies have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov One study using AM1 calculations indicated a stability difference of nearly 9 kcal/mol. nih.gov This preference for the 1H-tautomer is a common feature in many N-unsubstituted pyrazole-containing fused heterocyclic systems. Experimental evidence also supports the predominance of the 1H-tautomer in the gas phase and in solution for related compounds. Therefore, it is highly probable that for 3,7-Dichloro-pyrazolo[4,3-b]pyridine, the 1H-tautomer is the more stable form.
A hypothetical data table summarizing the expected relative energies is presented below.
| Tautomer | Relative Energy (kcal/mol) | Predicted Stability |
| This compound | 0 (Reference) | More Stable |
| 3,7-Dichloro-2H-pyrazolo[4,3-b]pyridine | > 0 | Less Stable |
Influence of Substituents on Tautomeric Preferences
The nature and position of substituents on the pyrazolopyridine ring can influence the relative stability of the tautomers. Electron-donating or electron-withdrawing groups can differentially stabilize or destabilize the respective tautomeric forms through inductive and resonance effects. For instance, studies on other heterocyclic systems have shown that substituents can alter the tautomeric equilibrium. rsc.org
In the case of this compound, the two chlorine atoms are electron-withdrawing. A detailed computational study would be necessary to precisely quantify their effect on the energy difference between the 1H- and 2H-tautomers. However, given the intrinsic stability of the 1H-tautomer of the parent ring system, it is likely that this preference would be maintained. The chlorine substituents would modulate the electronic density at various positions in the ring, which could subtly alter the energy difference between the two forms.
Reaction Mechanism Predictions: An Unwritten Chapter
The prediction of reaction mechanisms through computational chemistry provides invaluable information on the viability and pathways of chemical transformations. For this compound, such studies would be crucial for understanding its synthesis and functionalization.
Transition State Analysis of Key Transformations
A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy points along a reaction coordinate. Analysis of these fleeting structures provides information about the energy barriers and the feasibility of a reaction. However, for this compound, there is no available data from transition state analyses for any of its potential chemical transformations.
Energy Profiles of Reaction Pathways
The energy profile of a reaction pathway maps the energy changes that occur as reactants are converted into products. These profiles, typically generated using quantum mechanical calculations, are fundamental to predicting reaction kinetics and thermodynamics. The scientific literature currently contains no published energy profiles for reaction pathways involving this compound.
Conformational Analysis and Flexibility Studies: Unexplored Structural Dynamics
The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and flexibility studies provide insights into the various spatial arrangements a molecule can adopt and the energy differences between them.
Data on the conformational analysis and flexibility of this compound is not present in the reviewed scientific literature. Such studies would be instrumental in understanding its potential biological activity and its behavior in different chemical environments.
Applications in Organic Synthesis and Scaffold Design
3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine as a Building Block
The dichlorinated pyrazolo[4,3-b]pyridine scaffold serves as a foundational element for the construction of diverse molecular frameworks. Its utility stems from the ability to selectively substitute the chlorine atoms, allowing for the introduction of various functional groups and the extension of the molecular structure.
The pyrazolo[4,3-b]pyridine skeleton is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. The dichlorinated form of this scaffold is particularly useful for generating libraries of compounds for high-throughput screening. The differential reactivity of the chlorine atoms can be exploited to introduce a variety of substituents at the 3- and 7-positions through nucleophilic substitution reactions. This allows for the systematic modification of the molecule's properties, such as solubility, lipophilicity, and target-binding affinity. For instance, the pyrazolo[3,4-b]pyridine core, a closely related isomer, has been extensively used to synthesize a wide range of derivatives with diverse biological activities, including antiviral, antibacterial, and anti-tumor properties. nih.govmdpi.com
Beyond its use in generating libraries of relatively simple analogs, this compound can serve as a starting point for the synthesis of more intricate molecular architectures. The chloro-substituents are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which enable the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are fundamental in modern organic synthesis for the construction of complex molecules, including natural product analogs and novel therapeutic agents. For example, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed and synthesized as small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy. nih.gov
Scaffold Hopping and Isosteric Replacements in Molecular Design
In the realm of drug discovery, modifying the core structure of a known active molecule, a strategy known as "scaffold hopping," can lead to the discovery of novel compounds with improved properties. The pyrazolo[4,3-b]pyridine ring system, being a bioisostere of other key heterocycles like indole (B1671886) and purine, is an attractive candidate for such strategies. nih.govrsc.org Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, with the goal of enhancing the desired biological or physical properties of a compound without making significant changes to the chemical structure. silae.it
The pyrazolo[4,3-b]pyridine core can mimic the spatial arrangement and electronic properties of other bicyclic heteroaromatic systems, allowing it to interact with biological targets in a similar fashion. This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles. The concept of using heterocycles as isosteres is a widespread tactic in drug design to address developability problems. nih.gov
Development of Synthetic Methodologies Using the Dichlorinated Core
The development of efficient synthetic routes to functionalized pyrazolo[4,3-b]pyridines is an active area of research. One notable method involves the synthesis of the pyrazolo[4,3-b]pyridine core starting from readily available 2-chloro-3-nitropyridines. nih.gov This approach involves a sequence of nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. nih.gov The resulting pyrazolo[4,3-b]pyridine can then be further functionalized.
The presence of two chlorine atoms in this compound offers opportunities for the development of selective and sequential functionalization strategies. By carefully choosing reaction conditions and reagents, chemists can selectively replace one chlorine atom over the other, providing a stepwise approach to building molecular complexity. For instance, nucleophilic aromatic substitution reactions on chloro-substituted pyrazolo[3,4-b]pyridines have been utilized to synthesize new derivatives. semanticscholar.org
Below is a table summarizing synthetic transformations involving the related pyrazolo[3,4-b]pyridine core, illustrating the types of reactions that could potentially be applied to the dichlorinated scaffold.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4,6-dimethyl-2-oxo-(1H)-3-pyridinecarbonitrile | (i) Et3N, EtOH, reflux, 5 h; (ii) POCl3, reflux, 5 h; (iii) Amines, Et3N, reflux, 5 h; (iv) NH2NH2, reflux, 6 h | 3-aminopyrazolopyridine | Not specified | scirp.org |
| 3-aminopyrazolopyridine | Acetic anhydride (B1165640), reflux, 4 h | Amide derivative | Not specified | scirp.org |
| 3-aminopyrazolopyridine | Phenylisocyanate or phenylisothiocyanate, pyridine (B92270), reflux, 5 h | Urea or thiourea (B124793) derivative | Not specified | scirp.org |
Role in Catalyst Development
While there is no direct evidence in the searched literature for the use of this compound specifically as a ligand or support in catalyst development, N-heterocyclic compounds, in general, are widely employed as ligands in coordination chemistry and homogeneous catalysis. The nitrogen atoms in the pyrazole (B372694) and pyridine rings of the pyrazolo[4,3-b]pyridine scaffold possess lone pairs of electrons that can coordinate to metal centers.
Protic pyrazole complexes, for instance, have been shown to be versatile ligands in catalysis. nih.gov The ability of the pyrazole moiety to be protonated or deprotonated allows for the tuning of the electronic properties of the resulting metal complex, which can influence its catalytic activity. It is conceivable that derivatives of this compound, after suitable modification to introduce appropriate coordinating groups, could serve as ligands for various catalytic transformations. However, this remains a hypothetical application that requires further investigation.
Advanced Spectroscopic Characterization for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For derivatives of 3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, providing definitive proof of structure.
The ¹H NMR spectrum provides information on the chemical environment of each proton in a molecule. In derivatives of the this compound core, the key signals correspond to the protons on the pyridine (B92270) ring (H4 and H5) and the N-H proton of the pyrazole (B372694) ring.
Chemical Shift Assignments: The positions of the two aromatic protons on the pyridine ring, H4 and H5, are highly diagnostic. They typically appear as doublets due to coupling with each other.
H5: This proton is adjacent to the pyridine nitrogen (N6) and is generally found further downfield (at a higher ppm value) due to the electron-withdrawing inductive effect of the nitrogen atom.
H4: This proton is typically observed at a slightly more upfield position compared to H5.
N1-H: The proton on the pyrazole nitrogen (N1) is exchangeable and its signal can vary in chemical shift and appearance. It often presents as a broad singlet and its position is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is often observed at a significantly downfield position (>10 ppm) due to hydrogen bonding with the solvent.
Anisotropy Effects: Magnetic anisotropy is the phenomenon where a non-uniform magnetic field is generated by the circulation of π-electrons within aromatic rings or functional groups like carbonyls and nitriles. bohrium.com This induced magnetic field can either shield (move the signal upfield) or deshield (move the signal downfield) nearby protons, depending on their spatial orientation relative to the anisotropic group. researchgate.netresearchgate.net For example, if a phenyl group is introduced at the C3 position, the protons of that phenyl ring that are forced to reside over the plane of the adjacent pyrazole or pyridine ring may experience a shielding effect, causing them to appear at an unexpectedly upfield chemical shift. Conversely, protons located in the plane of an aromatic substituent will be deshielded. pw.edu.pl Careful analysis of these shifts can provide valuable information about the conformation and stereochemistry of the derivative.
Table 1: Representative ¹H NMR Data for Substituted Pyrazolo[4,3-b]pyridine Derivatives Data extracted from related literature to illustrate typical chemical shifts.
| Compound / Substituents | H4 (δ, ppm, J in Hz) | H5 (δ, ppm, J in Hz) | Other Key Signals (δ, ppm) |
|---|---|---|---|
| Ethyl 6-nitro-1-phenyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.61 (d, J = 2.4) | 8.85 (d, J = 2.4) | 7.82-7.61 (m, Phenyl-H), 4.61 (q, CH₂), 1.50 (t, CH₃) |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.64 (s) | 8.64 (s) | 7.79 (d, Ar-H), 7.66 (d, Ar-H), 4.62 (q, CH₂), 1.51 (t, CH₃) |
| Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 9.11 (d, J = 1.8) | 8.25 (s) | 7.75-7.69 (m, Ar-H), 7.39-7.30 (m, Ar-H), 4.64 (q, CH₂), 1.53 (t, CH₃) |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For the pyrazolo[4,3-b]pyridine core, there are seven distinct carbon signals. The chemical shifts are highly sensitive to the electronic effects of substituents attached to the ring system.
General Chemical Shift Regions:
Pyridine Carbons: The carbons of the pyridine ring are generally found between δ 115 and 150 ppm. The carbon atom C7a, located at the fusion of the two rings and adjacent to the pyridine nitrogen, is typically one of the most downfield signals in this region.
Pyrazole Carbons: The carbons of the pyrazole ring also resonate in the aromatic region. C3a, the bridgehead carbon, is often found around δ 140-145 ppm, while C3, being adjacent to two nitrogen atoms, can vary significantly depending on substitution.
Substituent Carbons: Carbons of attached functional groups (e.g., alkyl, carbonyl, cyano) will appear in their characteristic regions.
Substituent Effects: The introduction of substituents onto the this compound core causes predictable shifts in the ¹³C NMR spectrum. scribd.com
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, or -CO₂Et cause a downfield shift (deshielding) for the carbon atom they are attached to (ipso-carbon) and other carbons in conjugation (e.g., para positions).
Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ cause an upfield shift (shielding) for the ipso-carbon and conjugated positions.
The chlorine atoms at C3 and C7 exert a strong deshielding effect on the carbons they are attached to, while also influencing the shifts of adjacent carbons. Replacing these chlorine atoms with other nucleophiles will lead to significant and predictable changes in the ¹³C NMR spectrum, providing clear evidence of successful substitution.
Table 2: Representative ¹³C NMR Data for Substituted Pyrazolo[4,3-b]pyridine Derivatives Data extracted from related literature to illustrate typical chemical shifts.
| Compound / Substituents | C3a (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C7 (δ, ppm) | C7a (δ, ppm) | Other Key Signals (δ, ppm) |
|---|---|---|---|---|---|---|
| Ethyl 1-phenyl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 143.4 | 115.3 | 131.6 | 142.1 | 137.9 | 160.5 (C=O), 129.9, 129.7, 122.9 (Phenyl-C) |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 143.4 | 115.3 | 131.4 | 142.2 | 138.0 | 160.4 (C=O), 133.4, 124.9, 123.3 (Aryl-C) |
| Ethyl 1-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 145.0 | 116.6 | 124.7 | 142.4 | 137.5 | 160.8 (C=O), 162.6 (d, ¹JCF=249 Hz, C-F), 123.5 (q, ¹JCF=272 Hz, CF₃) |
While 1D NMR provides essential information, 2D NMR techniques are indispensable for the definitive assignment of complex structures. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. mdpi.com For a pyrazolo[4,3-b]pyridine derivative, a key COSY correlation would be a cross-peak between the H4 and H5 protons, confirming their adjacency on the pyridine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.com This allows for the unambiguous assignment of protonated carbons. For example, the signal for the H4 proton will show a cross-peak to the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). mdpi.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. Key HMBC correlations would include:
The H5 proton correlating to the bridgehead carbon C7a and to C3a.
The H4 proton correlating to the bridgehead carbon C7a and potentially to a substituent at C3.
Protons on a substituent at N1 correlating to the pyrazole carbons C3 and C3a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is essential for determining stereochemistry and conformation. For instance, NOESY can reveal the spatial proximity between protons on a bulky substituent and protons on the heterocyclic core, helping to define the molecule's preferred three-dimensional shape. researchgate.net
¹⁵N NMR spectroscopy is a highly sensitive tool for probing the electronic environment of nitrogen atoms. researchgate.net Given the presence of three nitrogen atoms in the this compound core, this technique provides invaluable structural information.
The chemical shifts of the nitrogen atoms are highly dependent on their hybridization and protonation state:
Pyridine-type Nitrogens: These are sp²-hybridized nitrogens with a lone pair of electrons in an sp² orbital (e.g., N2 and N6). They are relatively deshielded and resonate in a characteristic downfield region.
Pyrrole-type Nitrogens: This refers to the protonated (or substituted) sp²-hybridized nitrogen in the pyrazole ring (N1). This nitrogen is more shielded than the pyridine-type nitrogens and appears at a significantly more upfield chemical shift. researchgate.net
¹⁵N NMR is particularly powerful for determining the site of N-alkylation or for studying tautomeric equilibria. fu-berlin.deresearchgate.net If a substituent is added to N1, the signal for N1 will shift, and its character will remain "pyrrole-type." If substitution occurs at N2, the N2 signal will shift, and the N1 signal will change from a pyrrole-type (N-H) to a pyridine-type (N=) environment, resulting in a very large downfield shift. This provides an unambiguous method to distinguish between N1 and N2 isomers.
Table 3: Typical ¹⁵N NMR Chemical Shift Ranges for Nitrogen Heterocycles
| Nitrogen Type | Hybridization | Environment | Typical Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |
|---|---|---|---|
| Pyridine-like | sp² | C=N-C | -140 to +20 |
| Pyrrole-like | sp² | N-H / N-R | -240 to -120 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a newly synthesized compound. Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS measures the mass-to-charge ratio (m/z) with extremely high precision, typically to four or five decimal places.
This precision allows for the calculation of a unique molecular formula. The measured exact mass is compared to the theoretically calculated mass for a proposed formula. A mass difference of less than 5 parts per million (ppm) is considered strong evidence for the assigned molecular formula. This is particularly important for derivatives of this compound, as the distinct isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and any other incorporated halogens like bromine provides an additional layer of confirmation for the presence and number of halogen atoms in the molecule.
Table 4: Example of HRMS Data for a Pyrazolo[4,3-b]pyridine Derivative
| Proposed Formula | Ion | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |
|---|---|---|---|---|
| C₁₅H₁₁BrN₄O₄ | [M+Na]⁺ | 412.9856 | 412.9843 | -3.1 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of specific functional groups within a molecule. While it does not provide a detailed structural map like NMR, it is excellent for confirming the success of a chemical transformation. For example, if a derivative is synthesized by introducing a carbonyl group, the appearance of a strong, sharp absorption band in the region of 1650-1750 cm⁻¹ provides clear evidence for this modification.
Key characteristic IR absorptions for derivatives of this compound include:
N-H Stretch: A moderate to weak absorption around 3100-3300 cm⁻¹ for the pyrazole N-H.
Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹.
C=N and C=C Stretches: Multiple bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
The true utility of IR spectroscopy lies in identifying the unique functional groups of each derivative.
Table 5: Characteristic IR Frequencies for Common Functional Groups
| Functional Group | Type of Vibration | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine/Amide (N-H) | Stretch | 3300 - 3500 | Medium |
| Carbonyl (C=O) | Stretch | 1650 - 1780 | Strong, Sharp |
| Nitrile (C≡N) | Stretch | 2210 - 2260 | Medium, Sharp |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |
| Symmetric Stretch | 1300 - 1370 | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the solid-state structure of molecules, providing precise coordinates of atoms and detailed information on bond lengths, bond angles, and intermolecular interactions. Although the crystal structure for this compound itself is not reported, studies on related derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have been successfully conducted, revealing key structural features of this heterocyclic system.
Recent research has provided detailed crystallographic data for several substituted 1H-pyrazolo[4,3-b]pyridine derivatives. nih.gov For instance, the single-crystal X-ray analysis of compounds such as Ethyl 1-(p-tolyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate and an N-acetyl-N-arylhydrazone intermediate has confirmed their molecular structures with high precision. nih.govresearchgate.net
Table 1: Selected Crystallographic Data for a 1H-pyrazolo[4,3-b]pyridine Derivative Data extracted from studies on representative compounds of the 1H-pyrazolo[4,3-b]pyridine family.
| Parameter | Value (for Ethyl 1-(p-tolyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate) |
| Crystal System | Data not explicitly provided in abstract |
| Space Group | Data not explicitly provided in abstract |
| Key Structural Features | Confirmed molecular structure with thermal ellipsoids at 50% probability level. researchgate.net |
| Intermolecular Interactions | Analysis of crystal packing reveals various non-covalent interactions. |
Note: Detailed unit cell parameters and atomic coordinates are typically deposited in crystallographic databases.
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) and the intensity of these absorptions provide information about the nature of the chromophores present in the molecule.
For derivatives of 1H-pyrazolo[4,3-b]pyridine, the fused aromatic system constitutes the primary chromophore, giving rise to characteristic π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the heterocyclic ring.
A study on thin films of two different 1H-pyrazolo[4,3-b]pyridine derivatives, designated L1 and L2, investigated their optical properties through UV-Vis absorption spectra. researchgate.net From these spectra, the optical band gaps were determined to be 2.72 eV for the L1 film and 2.83 eV for the L2 film. researchgate.net The band gap is a measure of the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), corresponding to the energy of the lowest-energy electronic transition. These values indicate that the compounds absorb light in the near-UV or visible region of the electromagnetic spectrum. The specific electronic transitions responsible for these absorptions are characteristic of the extended π-conjugated system of the pyrazolo[4,3-b]pyridine core. researchgate.net
Table 2: Optical Properties of 1H-pyrazolo[4,3-b]pyridine Derivative Thin Films
| Compound | Optical Band Gap (eV) | Spectroscopic Method |
| Derivative L1 | 2.72 | UV-Vis Absorption of thin film researchgate.net |
| Derivative L2 | 2.83 | UV-Vis Absorption of thin film researchgate.net |
These findings underscore the importance of substitution patterns in tuning the electronic and, consequently, the optical properties of the 1H-pyrazolo[4,3-b]pyridine scaffold.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3,7-Dichloro-1H-pyrazolo[4,3-b]pyridine in laboratory settings?
- Methodological Answer :
- Always wear protective gear: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Conduct reactions involving volatile byproducts in a fume hood or glovebox to mitigate inhalation risks. Post-experiment, segregate halogenated waste and dispose via certified hazardous waste handlers to avoid environmental contamination .
- Note: Toxicity data for this specific compound may be limited; extrapolate precautions from structurally related chlorinated heterocycles (e.g., pyrazolo[3,4-b]pyridines) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Halogenation : Start with a pyrazolo[4,3-b]pyridine core and use chlorinating agents (e.g., POCl₃ or Cl₂ gas) under controlled conditions. For regioselective dichlorination, optimize temperature (e.g., 80–100°C) and stoichiometry .
- Intermediate Functionalization : Substitute bromine or iodine at positions 3 and 7 via nucleophilic aromatic substitution (SNAr) using CuCl₂ or Pd-catalyzed cross-coupling, followed by purification via column chromatography (silica gel, hexane/EtOAc) .
- Yield Optimization : Monitor reaction progress with TLC or LC-MS. Typical yields range from 40–65%, depending on substitution patterns .
Q. How is this compound characterized structurally?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carbons (δ 120–150 ppm). Chlorine substituents deshield adjacent nuclei .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass accuracy.
- X-ray Crystallography : Resolve regiochemistry of chlorine atoms; compare with analogous structures (e.g., 5,7-dichloro-1H-pyrazolo[3,4-d]pyrimidine) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for target-specific activity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase domains or GPCRs). The dichloro motif enhances hydrophobic interactions in ATP-binding pockets .
- DFT Calculations : Analyze electron distribution to prioritize electrophilic sites for functionalization. Chlorine atoms increase electrophilicity at positions 4 and 6 .
- ADMET Prediction : Employ QSAR models to estimate solubility (LogP ~2.5) and metabolic stability, reducing late-stage attrition .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[4,3-b]pyridine analogs?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time .
- Metabolite Profiling : Use LC-HRMS to identify off-target metabolites (e.g., dechlorinated byproducts) that may skew IC₅₀ values .
- Orthogonal Validation : Confirm hit activity across multiple assays (e.g., FRET for target engagement, cell viability for cytotoxicity) .
Q. How does the dichloro substitution influence the pharmacological profile of pyrazolo[4,3-b]pyridine derivatives?
- Methodological Answer :
- Bioactivity : Chlorine atoms enhance binding to aromatic residues (e.g., Phe, Tyr) in target proteins. For example, dichloro analogs of VU0418506 showed 10-fold higher mGlu4 PAM activity vs. mono-chloro derivatives .
- Physicochemical Properties : Chlorination increases lipophilicity (cLogP +0.5–1.0), improving blood-brain barrier penetration but reducing aqueous solubility .
- Table : Comparison of Analogues
| Derivative | Substitution | mGlu4 EC₅₀ (nM) | Solubility (µM) |
|---|---|---|---|
| VU0418506 | 3-Cl, 4-F | 120 | 15 |
| Dichloro | 3,7-Cl₂ | 85 | 8 |
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Regioselectivity : Minimize byproducts (e.g., 3,5-dichloro isomers) via optimized stoichiometry and slow reagent addition .
- Purification : Replace column chromatography with recrystallization (solvent: EtOH/H₂O) or preparative HPLC (C18 column, 0.1% TFA modifier) for gram-scale batches .
- Stability : Store under inert gas (Ar) at –20°C to prevent decomposition; confirm purity via NMR monthly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
